

Structural comparison between 4-Amino-3-(trifluoromethyl)phenol and other aminophenol isomers

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)phenol

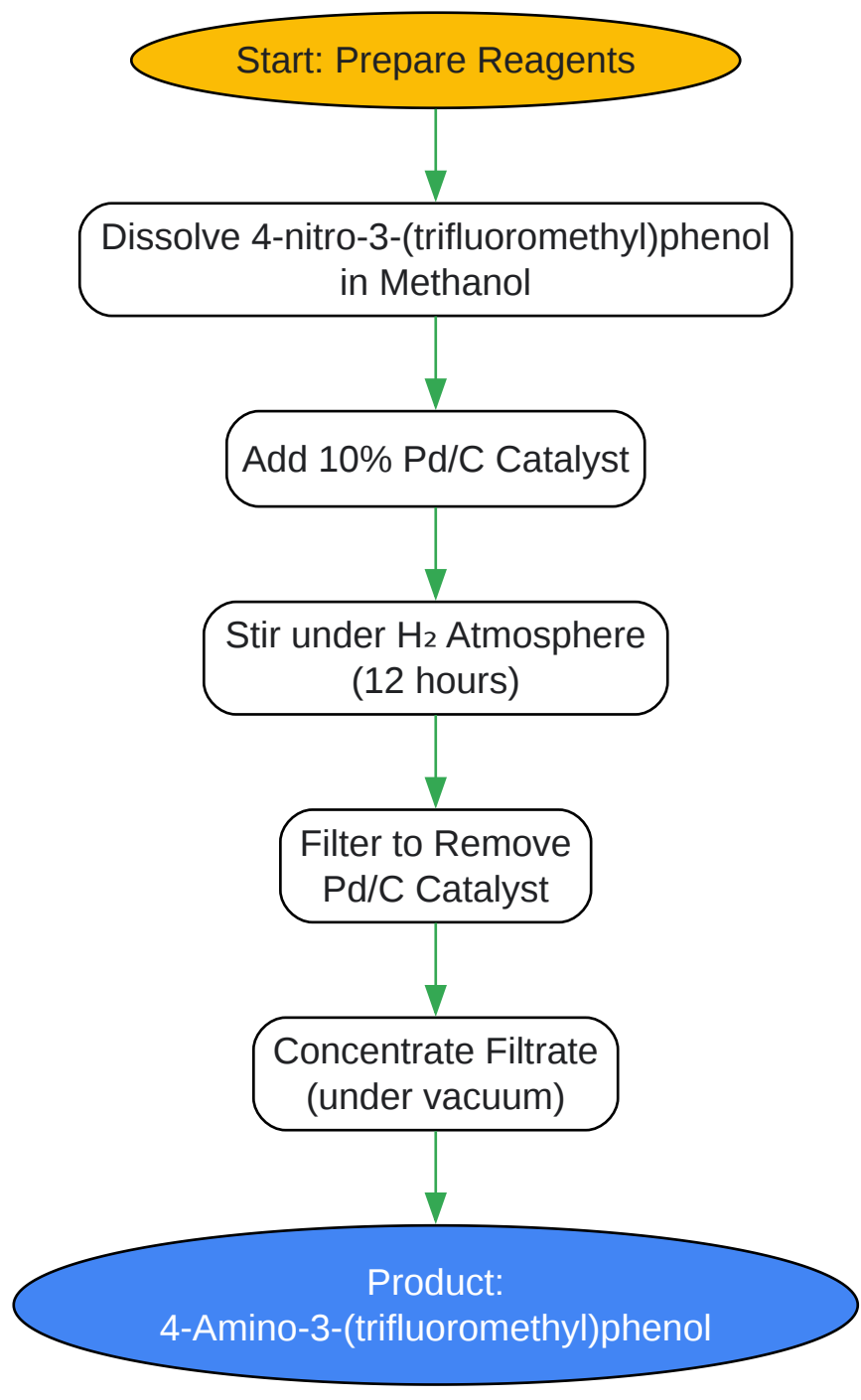
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Structural and Physicochemical Properties

The positioning of the amino (-NH₂), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups on the benzene ring significantly influences the physicochemical properties of these compounds. The trifluoromethyl group, in particular, is a key substituent used to enhance properties of bioactive molecules due to its strong electron-withdrawing nature and high lipophilicity, which can alter metabolic stability, membrane permeability, and binding affinity to biological targets.^[1] The structures of **4-Amino-3-(trifluoromethyl)phenol** and the three primary aminophenol isomers are displayed below.

Synthesis Workflow

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References

- 1. 3-(Ethyl(trifluoromethyl)amino)phenol | Benchchem [benchchem.com]
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